molecular formula C17H15Cl2NO B1293328 3'-Azetidinomethyl-3,5-dichlorobenzophenone CAS No. 898772-18-4

3'-Azetidinomethyl-3,5-dichlorobenzophenone

Cat. No. B1293328
M. Wt: 320.2 g/mol
InChI Key: AEMXOHJRWZGZQP-UHFFFAOYSA-N
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Description

Azetidinomethyl benzophenones, such as the compounds discussed in the provided papers, are a class of organic molecules that are characterized by the presence of an azetidine ring, a type of four-membered nitrogen-containing ring, attached to a benzophenone moiety. These compounds are of interest due to their potential biological activities and their use in various chemical reactions.

Synthesis Analysis

The synthesis of azetidin-2-one derivatives is often achieved through the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine, as described in the synthesis of 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one . Similarly, N-3-Chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones are prepared via the reaction of imine derivatives with ketenes generated by the reaction of chloroacetylchloride with triethylamine .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones can be crucial for their biological activity. For instance, X-ray crystallography studies have indicated the importance of the torsional angle between phenyl rings in 3-phenoxy-1,4-diarylazetidin-2-ones for potent antiproliferative activity . The trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for such activity.

Chemical Reactions Analysis

Azetidin-2-ones can participate in various chemical reactions. For example, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions . Additionally, 3-(chloromethyl)azetidin-2-ones can undergo a novel rearrangement reaction to form azetidine-3-carboxylic acid esters when treated with alkoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their molecular structure. The presence of substituents on the azetidine ring and the benzophenone moiety can affect properties such as solubility, melting point, and reactivity. The biological activities of these compounds, including their antibacterial and antitumor properties, are also a direct result of their chemical structure . The synthesized compounds have shown varying degrees of activity against bacterial and fungal pathogens, highlighting their potential as antibacterial agents.

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-1-3-12(7-13)11-20-5-2-6-20/h1,3-4,7-10H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMXOHJRWZGZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643278
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-3,5-dichlorobenzophenone

CAS RN

898772-18-4
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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